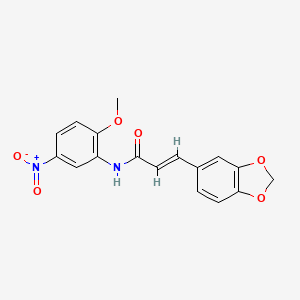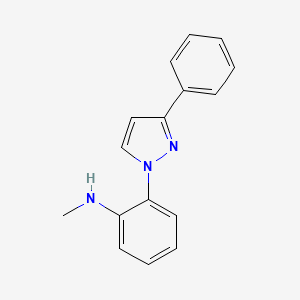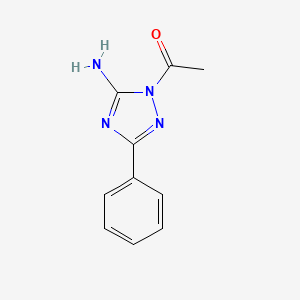![molecular formula C18H18N2O3S B5795168 {2-[(4-NITROPHENYL)SULFANYL]PHENYL}(PIPERIDINO)METHANONE](/img/structure/B5795168.png)
{2-[(4-NITROPHENYL)SULFANYL]PHENYL}(PIPERIDINO)METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(4-NITROPHENYL)SULFANYL]PHENYL}(PIPERIDINO)METHANONE is a complex organic compound characterized by the presence of a nitrophenyl group, a sulfanyl group, and a piperidino group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-NITROPHENYL)SULFANYL]PHENYL}(PIPERIDINO)METHANONE typically involves multi-step organic reactions. One common method includes the nitration of a phenyl ring followed by the introduction of a sulfanyl group. The final step involves the attachment of a piperidino group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
{2-[(4-NITROPHENYL)SULFANYL]PHENYL}(PIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The piperidino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
{2-[(4-NITROPHENYL)SULFANYL]PHENYL}(PIPERIDINO)METHANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of {2-[(4-NITROPHENYL)SULFANYL]PHENYL}(PIPERIDINO)METHANONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidino group may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
{2-[(4-METHOXYPHENYL)SULFANYL]PHENYL}(PIPERIDINO)METHANONE: Similar structure but with a methoxy group instead of a nitro group.
{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}(PIPERIDINO)METHANONE: Contains a chloro group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in {2-[(4-NITROPHENYL)SULFANYL]PHENYL}(PIPERIDINO)METHANONE imparts unique electronic properties, making it distinct from its analogs
特性
IUPAC Name |
[2-(4-nitrophenyl)sulfanylphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-18(19-12-4-1-5-13-19)16-6-2-3-7-17(16)24-15-10-8-14(9-11-15)20(22)23/h2-3,6-11H,1,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFVRAVJQSULDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2SC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-naphthyloxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5795107.png)


![N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5795123.png)
![2-(ETHYLSULFANYL)-5,6-DIMETHYL-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B5795127.png)



![N-[(4-chlorophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B5795162.png)



![2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenyl-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B5795177.png)
